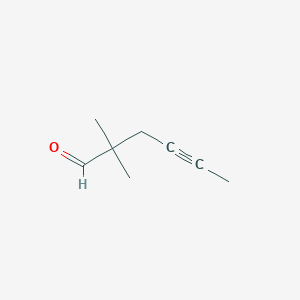

2,2-Dimethylhex-4-ynal

描述

Structure

3D Structure

属性

IUPAC Name |

2,2-dimethylhex-4-ynal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O/c1-4-5-6-8(2,3)7-9/h7H,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNQIZIHFWPTEBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CCC(C)(C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,2 Dimethylhex 4 Ynal and Its Derivatives

Established Synthetic Routes to 2,2-Dimethylhex-4-ynal Precursors

Alkyne-Aldehyde Coupling Approaches

A common and effective method for constructing the carbon skeleton of this compound precursors is through the coupling of an alkyne and an aldehyde. This approach allows for the direct formation of a carbon-carbon bond, bringing together the two key fragments of the molecule. One such example involves the reaction of 1-iodocyclopentane with this compound to prepare 1-(1-cyclopentenyl)-2,2-dimethyl-4-hexyn-1-ol, a derivative of the target compound.

A general representation of this synthetic strategy involves the addition of a metalated alkyne to an aldehyde. For instance, an alkynylzinc reagent can be added to an aldehyde in an enantioselective fashion, a process that is a variation of the Nef synthesis. This reaction is valuable for creating chiral propargylic alcohols, which are versatile intermediates in the synthesis of natural products and pharmaceuticals. wikipedia.org The alkynylzinc compound can be generated in situ from a terminal alkyne and an organozinc reagent like diethylzinc or zinc triflate (Zn(OTf)₂). wikipedia.org

The following table provides a conceptualized overview of alkyne-aldehyde coupling reactions that could lead to precursors of this compound, based on general principles of organic synthesis.

Table 1: Conceptual Alkyne-Aldehyde Coupling Reactions for this compound Precursors

| Alkyne Fragment | Aldehyde Fragment | Coupling Reagent | Product (Precursor) |

| Propyne | Isobutyraldehyde | n-BuLi, then aldehyde | 2,2-Dimethylhex-4-yn-1-ol |

| 1-Butyne | Pivalaldehyde | Grignard Reagent (e.g., EtMgBr) | 2,2,5-Trimethylhex-3-yn-1-ol |

| Phenylacetylene | 2,2-Dimethylpropanal | Zn(OTf)₂, Et₃N | 1-Phenyl-3,3-dimethylbut-1-yn-4-ol |

Conversion from Related Precursors via Functional Group Interconversions

Functional group interconversions (FGIs) are fundamental in organic synthesis, allowing for the transformation of one functional group into another. cas.cn This strategy is crucial for converting readily available precursors into the desired this compound. A primary example of this is the oxidation of a primary alcohol to an aldehyde.

The precursor, 2,2-dimethylhex-4-yn-1-ol, can be synthesized through methods such as the Grignard reaction between propargyl bromide and isobutyraldehyde. Once this alcohol is obtained, it can be oxidized to the target aldehyde, this compound. Several mild and selective oxidizing agents are suitable for this transformation, preventing over-oxidation to a carboxylic acid.

Commonly employed methods for this oxidation include the Swern oxidation and the use of Dess-Martin periodinane (DMP). The Swern oxidation utilizes dimethyl sulfoxide (DMSO) and an activating agent like oxalyl chloride, followed by a hindered base such as triethylamine. alfa-chemistry.comwikipedia.orgorganic-chemistry.orgadichemistry.com This method is known for its mild conditions and tolerance of various functional groups. wikipedia.org The Dess-Martin oxidation employs a hypervalent iodine reagent, Dess-Martin periodinane, which is also known for its mildness and high selectivity for oxidizing primary alcohols to aldehydes. wikipedia.orgchemistrysteps.comorganic-chemistry.orgwikipedia.org

Table 2: Oxidation of 2,2-Dimethylhex-4-yn-1-ol to this compound

| Oxidizing Agent | Solvent | Temperature | Yield (%) |

| Dess-Martin Periodinane (DMP) | Dichloromethane (CH₂Cl₂) | Room Temperature | High |

| Swern Oxidation (DMSO, (COCl)₂, Et₃N) | Dichloromethane (CH₂Cl₂) | -78 °C to Room Temperature | High |

| Pyridinium chlorochromate (PCC) | Dichloromethane (CH₂Cl₂) | Room Temperature | Moderate to High |

Stereoselective and Enantioselective Synthesis of this compound Derivatives

The development of stereoselective and enantioselective methods for the synthesis of this compound derivatives is of significant interest, as it allows for the creation of chiral molecules with specific three-dimensional arrangements. This is particularly important in the synthesis of biologically active compounds and natural products.

Asymmetric Transformations Employing Chiral Auxiliaries or Catalysis

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgresearchgate.netrsc.orgrsc.org This approach has been widely used in asymmetric synthesis. For the synthesis of chiral derivatives of this compound, a chiral auxiliary could be attached to a precursor molecule to control the stereochemistry of a key bond-forming step.

Catalytic asymmetric synthesis offers a more atom-economical approach, where a small amount of a chiral catalyst is used to generate a large quantity of an enantiomerically enriched product. The asymmetric addition of alkynes to aldehydes is a powerful method for producing chiral propargylic alcohols. wikipedia.orgresearchgate.netacs.orgacs.orgnih.govprinceton.eduresearchgate.netmdpi.comnih.govacs.org This transformation can be catalyzed by a variety of chiral metal-ligand complexes. For example, chiral amino alcohols, in combination with zinc reagents, have been shown to catalyze the enantioselective addition of terminal alkynes to aldehydes with high enantiomeric excess. wikipedia.orgprinceton.edumdpi.com

The following table summarizes some chiral catalysts and ligands that have been successfully employed in the asymmetric alkynylation of aldehydes, which could be applied to the synthesis of chiral precursors for this compound.

Table 3: Chiral Catalysts and Ligands for Asymmetric Alkyne Addition to Aldehydes

| Catalyst/Ligand System | Metal | Alkyne | Aldehyde | Enantiomeric Excess (ee %) |

| (+)-N-Methylephedrine | Zn(OTf)₂ | Phenylacetylene | Benzaldehyde | up to 99% wikipedia.org |

| (1R,2S)-3 or (1S,2R)-4 (amino alcohol) | Dimethylzinc | Phenylacetylene | Aromatic aldehydes | up to 98% princeton.edu |

| BINOL/Ti(O-i-Pr)₄ | Zinc | Terminal Alkynes | Various Aldehydes | High acs.orgresearchgate.net |

| Chiral ProPhenol | Zinc | Terminal Alkynes | Acetaldehyde | up to 99% nih.gov |

Control of Diastereoselectivity in Functionalization Reactions

In molecules with pre-existing stereocenters, the introduction of a new stereocenter can lead to the formation of diastereomers. Controlling the diastereoselectivity of such reactions is crucial for obtaining a single, desired product. In the context of this compound derivatives, functionalization reactions can be designed to favor the formation of one diastereomer over another.

For example, the conjugate addition of a nucleophile to a chiral α,β-unsaturated derivative of this compound could proceed with high diastereoselectivity, guided by the stereochemistry of the existing chiral center. Similarly, the reduction of a ketone derivative of this compound with a chiral reducing agent could lead to the formation of a chiral alcohol with high diastereomeric purity. The principles of diastereoselective synthesis, such as those governing Michael additions and aldol (B89426) reactions, can be applied to control the stereochemical outcome of reactions involving derivatives of this compound. beilstein-journals.orgnih.gov

Green Chemistry Principles in this compound Synthesis Development

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. This involves considerations such as atom economy, the use of less hazardous reagents, and the development of catalytic methods. ucla.eduwikipedia.orgjocpr.comacs.orgchemrxiv.org

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. ucla.eduwikipedia.orgjocpr.comacs.orgchemrxiv.org Reactions with high atom economy, such as addition and rearrangement reactions, are preferred over those that generate significant amounts of waste, like substitution and elimination reactions. acs.org In the synthesis of this compound, catalytic methods for alkyne-aldehyde coupling and for the oxidation of the precursor alcohol would contribute to a higher atom economy by reducing the need for stoichiometric reagents.

The use of catalytic hydrogenation is an example of a highly atom-economical reaction. jocpr.com While not directly applicable to the final aldehyde synthesis, it highlights the type of efficient reactions sought in green chemistry. The development of catalytic enantioselective methods, as discussed in section 2.2.1, also aligns with green chemistry principles by avoiding the use of stoichiometric chiral auxiliaries. Furthermore, exploring alternative, less hazardous solvents and reagents, and designing processes that are more energy-efficient are key areas for future development in the green synthesis of this compound.

Chemical Reactivity and Transformation Pathways of 2,2 Dimethylhex 4 Ynal Systems

Reactions Involving the Alkyne Moiety

The carbon-carbon triple bond in 2,2-dimethylhex-4-ynal is a key site for molecular elaboration, enabling the introduction of a wide range of substituents through metal-catalyzed cross-coupling reactions and nucleophilic additions.

Metal-Catalyzed Alkynyl Functionalization

The terminal alkyne of this compound readily participates in various metal-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon bonds. These reactions are fundamental in the synthesis of more complex molecular architectures.

Sonogashira Coupling: This palladium-catalyzed reaction is a powerful method for coupling terminal alkynes with aryl or vinyl halides. libretexts.orgnrochemistry.comorganic-chemistry.orgnih.gov In a typical Sonogashira reaction, this compound would be reacted with an aryl or vinyl halide in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base. nrochemistry.com The reaction proceeds via a catalytic cycle involving oxidative addition of the halide to the palladium(0) species, followed by transmetalation with a copper acetylide intermediate and subsequent reductive elimination to yield the coupled product. nrochemistry.com

| Reactant 1 | Reactant 2 | Catalyst | Co-catalyst | Base | Product |

| This compound | Aryl/Vinyl Halide | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ | CuI | Amine (e.g., Et₃N, i-Pr₂NH) | 6,6-Dimethyl-1-(aryl/vinyl)hex-2-yn-4-one |

Negishi Coupling: The Negishi coupling provides another avenue for the functionalization of the alkyne moiety. This reaction involves the coupling of an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst. While not directly applicable to the terminal alkyne of this compound in its unmodified form, conversion of the alkyne to an alkynylzinc species would allow for its participation in Negishi-type cross-coupling reactions.

Heck Reaction: The Heck reaction typically involves the coupling of an unsaturated halide with an alkene. nih.gov While the alkyne of this compound does not directly participate as the alkene component, derivatives of this compound, where the alkyne has been transformed into an alkene, could undergo Heck coupling.

Nucleophilic Additions to the Carbon-Carbon Triple Bond

The electron-rich nature of the carbon-carbon triple bond in this compound makes it susceptible to attack by various nucleophiles, particularly when activated by the neighboring carbonyl group in a conjugate fashion.

Organocuprate Addition (Gilman Reagents): Gilman reagents (lithium dialkylcuprates, R₂CuLi) are known to undergo conjugate addition to α,β-alkynyl carbonyl compounds. chemistrytalk.orgwikipedia.orgorganicchemistrytutor.commasterorganicchemistry.comwikipedia.org In the case of this compound, a Gilman reagent could add to the triple bond in a 1,4-fashion, leading to the formation of a vinylcuprate intermediate. Subsequent protonation would yield the corresponding β-alkylated α,β-unsaturated aldehyde. This reaction is a valuable method for the stereoselective synthesis of trisubstituted alkenes. masterorganicchemistry.com

| Reagent | Substrate | Product Structure |

| R₂CuLi (Gilman Reagent) | This compound | (E)-4-Alkyl-2,2-dimethylhex-4-enal |

Reactions of the Aldehyde Functionality

The aldehyde group in this compound is a versatile handle for a variety of chemical transformations, including nucleophilic additions, condensations, and redox reactions.

Carbonyl Additions and Condensations

Grignard Reactions: The addition of Grignard reagents (RMgX) to the aldehyde functionality of this compound provides a straightforward route to secondary alcohols. The nucleophilic alkyl or aryl group of the Grignard reagent attacks the electrophilic carbonyl carbon, and subsequent acidic workup yields the corresponding alcohol.

Wittig Reaction: The Wittig reaction is a powerful tool for the conversion of aldehydes into alkenes. organic-chemistry.orgresearchgate.net Reaction of this compound with a phosphorus ylide (a Wittig reagent) would lead to the formation of a new carbon-carbon double bond, replacing the carbonyl oxygen. The geometry of the resulting alkene is dependent on the nature of the ylide used. organic-chemistry.org

| Aldehyde | Wittig Reagent | Product |

| This compound | Ph₃P=CHR | 3,3-Dimethyl-1-substituted-hept-5-yne-1-ene |

Aldol (B89426) Condensation: Under basic or acidic conditions, this compound can potentially undergo an aldol condensation with another enolizable carbonyl compound. However, due to the absence of α-hydrogens, it can only act as the electrophilic partner in this reaction. Self-condensation is not possible.

Redox Transformations of the Aldehyde Group

Oxidation: The aldehyde group of this compound can be readily oxidized to the corresponding carboxylic acid, 2,2-dimethylhex-4-ynoic acid. A variety of oxidizing agents can be employed for this transformation, with Pinnick oxidation (using sodium chlorite) being a mild and efficient method.

Reduction: The aldehyde can be selectively reduced to a primary alcohol, 2,2-dimethylhex-4-yn-1-ol, using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄). masterorganicchemistry.comchemguide.co.ukyoutube.comreddit.comkhanacademy.org This reagent is chemoselective for the aldehyde in the presence of the alkyne.

| Starting Material | Reagent | Product |

| This compound | Sodium Chlorite (NaClO₂) | 2,2-Dimethylhex-4-ynoic acid |

| This compound | Sodium Borohydride (NaBH₄) | 2,2-Dimethylhex-4-yn-1-ol |

Intramolecular Cyclization Reactions

The presence of both an alkyne and an aldehyde (or a derivative thereof) within the same molecule opens up possibilities for various intramolecular cyclization reactions, leading to the formation of cyclic structures. These transformations often proceed through the formation of new carbon-carbon or carbon-heteroatom bonds.

Pauson-Khand Reaction: The Pauson-Khand reaction is a [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide, typically mediated by a cobalt carbonyl complex, to form a cyclopentenone. nih.govorgsyn.orgillinois.eduuwindsor.ca To utilize this compound in an intramolecular Pauson-Khand reaction, it must first be converted into an enyne. This can be achieved, for example, by a Wittig reaction on the aldehyde to introduce an alkene moiety. The resulting enyne can then undergo intramolecular cyclization to afford a bicyclic cyclopentenone.

Nazarov Cyclization: The Nazarov cyclization is an acid-catalyzed electrocyclic ring closure of a divinyl ketone to a cyclopentenone. organicreactions.orgthermofisher.comwikipedia.orgorganic-chemistry.orgillinois.edu A divinyl ketone precursor can be synthesized from this compound by first performing a vinyl Grignard addition to the aldehyde, followed by oxidation of the resulting alcohol. The divinyl ketone can then be treated with a Lewis or Brønsted acid to induce the cyclization. wikipedia.orgorganic-chemistry.org

Enyne Metathesis: Ring-closing enyne metathesis (RCEYM) is a powerful method for the synthesis of cyclic dienes, catalyzed by ruthenium carbene complexes. nih.govbeilstein-journals.orguwindsor.caorganic-chemistry.orgwikipedia.org Similar to the Pauson-Khand reaction, a derivative of this compound containing an alkene tethered to the alkyne is required. This can be achieved by converting the aldehyde to an allylic ether or amine, for instance. The subsequent RCEYM reaction would lead to the formation of a cyclic compound containing a 1,3-diene moiety. uwindsor.caorganic-chemistry.org

Anionic Cyclizations and the Thorpe-Ingold Effect in Derivative Synthesis

Anionic cyclizations are a powerful tool in the synthesis of cyclic compounds, and in the case of derivatives of this compound, the gem-dimethyl group at the α-position to the carbonyl plays a crucial role. This substitution pattern invokes the Thorpe-Ingold effect, which accelerates intramolecular reactions. The effect posits that the gem-dialkyl substituents compress the bond angle between the reacting chains, bringing the reactive termini closer together and thus increasing the rate of cyclization.

Research has demonstrated the application of this principle in the synthesis of cyclooctanoid ring systems. In one study, this compound was used as a precursor to synthesize 1-alkenyl-5-alkyn-1-ols. These derivatives, bearing the gem-dimethyl moiety, were shown to undergo a tandem oxyanionic 6-exo-dig cyclization/Claisen rearrangement sequence to yield cyclooctenone derivatives in good yields. The presence of the gem-dimethyl group was found to be essential for the initial 6-exo-dig cyclization to proceed efficiently, highlighting the practical utility of the Thorpe-Ingold effect in these systems. This acceleration of the cyclization is attributed to a more favorable entropy of activation, as the gem-dimethyl group restricts the conformational freedom of the acyclic precursor, favoring the conformation required for ring closure.

The Thorpe-Ingold effect is not limited to a specific position of the gem-dialkyl group. Studies on related systems have shown that placing the gem-dimethyl group at other positions along the carbon chain connecting the reacting functionalities also accelerates the cyclization, demonstrating the broad applicability of this effect in designing synthetic routes to complex cyclic molecules from this compound derivatives.

Table 1: Influence of Gem-Dimethyl Group on Anionic Cyclization of this compound Derivatives

| Precursor System | Reaction Type | Role of Gem-Dimethyl Group | Outcome |

|---|---|---|---|

| 1-Alkenyl-5-alkyn-1-ols derived from this compound | 6-exo-dig cyclization/Claisen rearrangement | Accelerates initial cyclization via Thorpe-Ingold effect | Efficient formation of cyclooctenone derivatives |

| Analogous systems without gem-dimethyl group | 6-exo-dig cyclization | N/A | Reaction fails to proceed efficiently |

Pericyclic Reactions and Rearrangements Involving Alkynyl Aldehyde Scaffolds

The alkynyl aldehyde scaffold present in this compound is amenable to various pericyclic reactions and rearrangements, which are concerted processes involving a cyclic transition state. These reactions are valuable for the stereospecific construction of complex molecular architectures. While specific studies on this compound in this context are not extensively documented, the reactivity of analogous alkynyl systems provides significant insight into its potential transformation pathways.

One important class of pericyclic reactions is the sigmatropic rearrangement. For instance, derivatives of alkynyl aldehydes can be transformed into species that undergo nih.govnih.gov-sigmatropic rearrangements. A notable example is the Claisen rearrangement of allyl alkynyl ethers, which can be generated from the corresponding alkynyl alcohols. This rearrangement proceeds through a concerted nih.govnih.gov-shift to form an allenyl ketene (B1206846) intermediate, which can then be trapped by nucleophiles to yield γ,δ-unsaturated carboxylic acid derivatives. Given that this compound can be readily converted to the corresponding alcohol, this pathway offers a route to highly functionalized, acyclic products.

Electrocyclizations are another type of pericyclic reaction that could involve derivatives of this compound. For example, conjugated enynals or their derivatives could potentially undergo thermal or photochemical electrocyclization to form cyclic systems. The stereochemistry of the product is governed by the Woodward-Hoffmann rules, which depend on the number of π-electrons and the reaction conditions (thermal or photochemical).

Photochemical Cycloaddition Strategies of Related Enones

While this compound itself is not an enone, it can be readily converted into one through various synthetic methods, such as the addition of organometallic reagents to the aldehyde followed by oxidation, or through catalyzed isomerization of the alkyne to a conjugated diene system which can then be oxidized. The resulting α,β-unsaturated ketones, or enones, are excellent substrates for photochemical [2+2] cycloadditions with alkenes.

This reaction, a cornerstone of organic photochemistry, involves the excitation of the enone to its triplet state, which then reacts with a ground-state alkene in a stepwise manner through a diradical intermediate to form a cyclobutane (B1203170) ring. The regioselectivity and stereoselectivity of the cycloaddition are influenced by the nature of the enone and the alkene.

For enones derived from this compound, the gem-dimethyl group would be expected to influence the stereochemical outcome of the cycloaddition by sterically directing the approach of the alkene. The reaction can be performed both intermolecularly and intramolecularly, providing access to a wide range of complex polycyclic structures. The resulting cyclobutane ring can be further manipulated, for example, through ring-opening or rearrangement reactions, to generate larger ring systems.

Recent advances in this field include the use of visible light photocatalysis, which allows for the [2+2] cycloaddition of acyclic enones that are often unreactive under traditional UV irradiation due to competing cis-trans isomerization. This methodology could be particularly useful for enone derivatives of this compound.

Table 2: Photochemical [2+2] Cycloaddition of Enone Derivatives

| Reactants | Reaction Type | Key Intermediate | Product |

|---|---|---|---|

| Enone derivative of this compound + Alkene | Photochemical [2+2] Cycloaddition | Triplet diradical | Cyclobutane adduct |

Radical Processes and Decomposition Pathways of this compound Analogs

Unimolecular Decompositions

The unimolecular decomposition of this compound analogs can be initiated by thermal or photochemical energy. Aldehydes are known to undergo Norrish Type I and Type II reactions upon photoexcitation. For a molecule like this compound, a Norrish Type I cleavage would involve the homolytic cleavage of the bond between the carbonyl carbon and the quaternary carbon, yielding a formyl radical and a 2,2-dimethyl-4-hexynyl radical.

The thermal decomposition of unsaturated aldehydes typically proceeds through radical chain mechanisms. At high temperatures, initiation can occur through the homolysis of the weakest bond in the molecule. For this compound, this would likely be the C-C bond alpha to the carbonyl group or the C-H bond of the aldehyde. The resulting radicals can then undergo a variety of subsequent reactions, including hydrogen abstraction, β-scission, and recombination, leading to a complex mixture of smaller molecules. The presence of the alkyne moiety introduces additional complexity, as it can participate in radical addition reactions. The pyrolysis of similar unsaturated organic compounds is known to produce a mixture of gaseous products like carbon monoxide, hydrogen, and methane, as well as various hydrocarbons.

Reactions with Atmospheric Relevance (e.g., Ozonolysis Analogs)

The atmospheric fate of volatile organic compounds like analogs of this compound is of significant interest due to their potential to contribute to the formation of ozone and secondary organic aerosols. The primary atmospheric oxidants are the hydroxyl radical (•OH), the nitrate (B79036) radical (NO₃), and ozone (O₃).

The reaction of alkynes with ozone, or ozonolysis, is a key atmospheric degradation pathway. The initial step is the 1,3-dipolar cycloaddition of ozone to the carbon-carbon triple bond to form a primary ozonide, which is highly unstable and rapidly rearranges or decomposes. For a terminal alkyne like this compound, ozonolysis in the presence of water would be expected to yield a carboxylic acid (2,2-dimethyl-3-oxopentanoic acid) and carbonic acid. In the gas phase, the reaction can lead to the formation of a Criegee intermediate, which plays a crucial role in atmospheric chemistry.

The reaction with hydroxyl radicals is often the dominant daytime loss process for unsaturated organic compounds in the atmosphere. The •OH radical can either add to the triple bond or abstract a hydrogen atom. For this compound, abstraction of the aldehydic hydrogen is a likely pathway, leading to the formation of an acyl radical. Addition of the •OH radical to the alkyne would generate a vinyl radical, which would then react rapidly with atmospheric oxygen. These initial reactions trigger a cascade of further oxidation steps, ultimately leading to the formation of smaller, more oxidized products such as aldehydes, ketones, and carboxylic acids, as well as secondary organic aerosols.

Table 3: Atmospheric Reactions of this compound Analogs

| Reactant | Reaction Type | Primary Products/Intermediates | Atmospheric Significance |

|---|---|---|---|

| Ozone (O₃) | Ozonolysis | Carboxylic acids, Criegee intermediates | Degradation of VOCs, formation of secondary pollutants |

| Hydroxyl Radical (•OH) | Radical addition/abstraction | Acyl radicals, vinyl radicals | Major daytime degradation pathway, contributes to ozone and SOA formation |

Cross-Coupling and C-H Activation Reactions Involving this compound Derivatives

Modern synthetic chemistry offers powerful tools for the functionalization of molecules like this compound. Cross-coupling and C-H activation reactions provide efficient methods for the formation of new carbon-carbon and carbon-heteroatom bonds.

The terminal alkyne in this compound is a versatile handle for a variety of cross-coupling reactions. The Sonogashira coupling, which involves the palladium- and copper-catalyzed reaction of a terminal alkyne with an aryl or vinyl halide, is a prime example. This reaction allows for the direct attachment of aromatic or vinylic substituents to the alkyne terminus, providing a straightforward route to a wide range of complex derivatives. Indeed, derivatives of this compound have been successfully employed in Sonogashira couplings. The aldehyde functionality can also be a site for cross-coupling reactions. For example, the Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. While the aldehyde itself is not a typical substrate, it can be converted into a vinyl halide or triflate, which can then participate in Heck-type couplings.

C-H activation represents a paradigm shift in organic synthesis, allowing for the direct functionalization of otherwise unreactive C-H bonds. For derivatives of this compound, both the aldehydic C-H bond and the C-H bonds of the alkyl chain are potential targets for C-H activation. Palladium and rhodium catalysts are commonly used for this purpose. The aldehyde group can act as a directing group, facilitating the ortho-C-H activation of an aromatic ring if one is introduced into the molecule. More directly, the aldehydic C-H bond itself can be activated and functionalized. For example, palladium-catalyzed chelation-assisted C-H activation of aldehydes has been developed for the synthesis of amides. Furthermore, rhodium-catalyzed C-H activation of various substrates followed by annulation with alkynes is a powerful method for the construction of heterocyclic systems. This suggests that derivatives of this compound could serve as either the alkyne or the C-H activation partner in such transformations, leading to diverse and complex molecular scaffolds.

Mechanistic Investigations and Elucidation of Reaction Pathways

Kinetic Studies of Key Transformations

Kinetic studies are a cornerstone of mechanistic investigation, providing quantitative data on reaction rates and the factors that influence them.

Determination of Rate-Determining Steps

Table 1: Hypothetical Initial Rate Data for the Nucleophilic Addition to 2,2-Dimethylhex-4-ynal

| Experiment | [this compound] (M) | [Nucleophile] (M) | Initial Rate (M/s) |

| 1 | 0.10 | 0.10 | 1.2 x 10-5 |

| 2 | 0.20 | 0.10 | 2.4 x 10-5 |

| 3 | 0.10 | 0.20 | 1.2 x 10-5 |

From this hypothetical data, doubling the concentration of this compound doubles the rate, indicating the reaction is first order with respect to the aldehyde. However, changing the concentration of the nucleophile has no effect on the rate, suggesting it is zero order in the nucleophile. This would imply a rate law of:

Rate = k[this compound]

This kinetic data would support a mechanism where the rate-determining step involves a unimolecular transformation of the aldehyde, such as a conformational change or the formation of a reactive intermediate, prior to the involvement of the nucleophile.

Influence of Solvent and Lewis Base Effects

The solvent can significantly influence reaction rates and mechanisms by stabilizing or destabilizing reactants, intermediates, and transition states. Similarly, Lewis bases can act as catalysts or inhibitors.

Table 2: Hypothetical Solvent Effects on the Rate Constant of a Reaction of this compound

| Solvent | Dielectric Constant (ε) | Relative Rate Constant (krel) |

| Hexane | 1.9 | 1 |

| Dichloromethane | 9.1 | 15 |

| Acetonitrile | 37.5 | 85 |

| Water | 80.1 | 350 |

The hypothetical trend in Table 2, where the rate constant increases with solvent polarity, would suggest that the transition state is more polar than the reactants. This could be consistent with a mechanism involving charge separation.

The effect of a Lewis base, for instance, in a silyl (B83357) transfer reaction to the aldehyde, could be investigated. A Lewis base might coordinate to the silicon atom, enhancing the nucleophilicity of the silylating agent. Kinetic studies would reveal the order of the reaction with respect to the Lewis base, providing insight into its role in the catalytic cycle.

Identification and Characterization of Transient Reaction Intermediates

Direct observation and characterization of transient intermediates provide compelling evidence for a proposed reaction mechanism. nih.govnih.gov Techniques such as low-temperature NMR, EPR (for radical intermediates), and trapping experiments are invaluable.

In a reaction involving this compound, for example, a metal-catalyzed cyclization, a metallacyclic intermediate might be proposed. To identify this, the reaction could be run at low temperatures and monitored by 1H and 13C NMR spectroscopy. The appearance of new signals consistent with the proposed structure of the intermediate would be strong evidence for its existence.

Alternatively, a chemical trapping experiment could be performed. If a short-lived electrophilic intermediate is suspected, the reaction could be carried out in the presence of a potent nucleophile (a "trap"). The formation of a product derived from the trap would indirectly confirm the presence of the intermediate. nih.gov

Isotope Labeling Studies for Mechanistic Probing

Isotope labeling is a powerful tool for tracing the fate of atoms throughout a reaction. nih.gov By replacing an atom with one of its heavier isotopes (e.g., 1H with 2D, 12C with 13C), the position of the label in the product can be determined, providing detailed mechanistic information.

For instance, to probe the mechanism of a base-catalyzed isomerization of the alkyne in this compound to an allene, a deuterium (B1214612) labeling study could be conducted. If the reaction is run in a deuterated solvent (e.g., CH3OD) with a non-deuterated base, the location of deuterium incorporation in the product would reveal information about the proton transfer steps.

Table 3: Hypothetical Deuterium Incorporation in the Isomerization of this compound

| Proposed Mechanism | Predicted Deuterium Location in Allene Product |

| Deprotonation at C-3 followed by reprotonation | Deuterium at C-3 |

| Deprotonation at C-6 followed by rearrangement | Deuterium at C-6 |

By analyzing the product using mass spectrometry or NMR spectroscopy, the actual position of the deuterium label can be determined, thus distinguishing between possible mechanistic pathways.

Transition State Analysis and Energy Landscapes

For a reaction of this compound, computational analysis could be used to compare the activation energies of different possible pathways. For example, in a Diels-Alder reaction where the alkyne acts as the dienophile, calculations could determine the energy barrier for the concerted versus a stepwise mechanism. The calculated energy landscape would provide a theoretical basis for the observed reaction outcome.

Stereochemical Mechanistic Models for Asymmetric Induction

In asymmetric reactions, where a new chiral center is created, understanding the origin of stereoselectivity is crucial. wikipedia.org Stereochemical models, often supported by computational studies, are used to explain and predict the stereochemical outcome.

Consider the asymmetric reduction of the aldehyde in this compound using a chiral reducing agent. The observed enantiomeric excess (e.e.) can be rationalized by considering the transition state models. For instance, the Felkin-Anh model or the Cram-chelate model could be invoked to predict the facial selectivity of the hydride attack on the carbonyl group. wikipedia.org

Table 4: Hypothetical Stereochemical Outcome Based on Different Models

| Model | Predicted Major Diastereomer | Rationale |

| Felkin-Anh | (R)-product | Nucleophilic attack occurs anti to the largest substituent. |

| Cram-Chelate | (S)-product | Chelation control directs the nucleophile to the opposite face. |

By comparing the experimentally observed stereochemistry with the predictions of these models, insights into the nature of the transition state and the factors controlling asymmetric induction can be gained.

Advanced Spectroscopic Characterization Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. A series of one-dimensional and two-dimensional experiments would be required to assign all proton (¹H) and carbon (¹³C) signals and to piece together the carbon skeleton.

Multi-dimensional NMR experiments are crucial for establishing the connectivity within a molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For 2,2-Dimethylhex-4-ynal, COSY would be expected to show a correlation between the aldehydic proton and any protons on adjacent carbons, as well as between the protons of the methyl group at the alkyne and the vinylic proton.

HSQC (Heteronuclear Single Quantum Coherence): This technique identifies direct one-bond correlations between protons and the carbons they are attached to. It would be used to definitively assign the carbon signals for the aldehyde, the quaternary carbon, the methylene (B1212753) group, the alkyne carbons, and the terminal methyl group by correlating them to their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly powerful for connecting different parts of the molecule. For instance, the aldehydic proton would show correlations to the quaternary carbon and the carbonyl carbon. The protons of the gem-dimethyl groups would show correlations to the quaternary carbon, the adjacent methylene carbon, and the carbonyl carbon.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

|---|---|---|---|

| Aldehyde CH | ~9.5-10.0 | ~190-200 | C(quaternary), C=O |

| C(CH₃)₂ | - | ~40-50 | - |

| (CH₃)₂ | ~1.1-1.3 | ~25-30 | C(quaternary), CH₂, C=O |

| CH₂ | ~2.3-2.5 | ~30-40 | C(quaternary), C≡C |

| C≡C | - | ~70-90 | - |

Note: The values in this table are estimations based on typical chemical shifts for similar functional groups and are for illustrative purposes only.

While this compound does not possess stereocenters, techniques like NOE and DOSY can still provide valuable structural information.

NOE (Nuclear Overhauser Effect): NOE experiments reveal through-space proximity of protons. In this case, NOE could confirm the spatial relationship between the gem-dimethyl groups and the methylene protons.

DOSY (Diffusion-Ordered Spectroscopy): DOSY separates NMR signals based on the diffusion rates of molecules in solution. This technique is primarily used for analyzing mixtures but can also confirm the presence of a single species and provide an estimate of its molecular size.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a destructive technique that provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular formula and insights into its structure.

HRMS would be used to determine the exact mass of the molecular ion of this compound with high precision. This allows for the unambiguous determination of its molecular formula (C₈H₁₂O) by distinguishing it from other compounds with the same nominal mass.

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected ion and analysis of the resulting fragment ions. The fragmentation pattern provides a fingerprint of the molecule and helps to confirm its structure. For this compound, characteristic fragmentation pathways would be expected:

Alpha-cleavage: Cleavage of the bond adjacent to the carbonyl group, leading to the loss of a hydrogen radical or the entire alkyl chain.

McLafferty Rearrangement: While a classical McLafferty rearrangement is not possible due to the lack of a gamma-hydrogen, other rearrangement processes could occur.

Cleavage at the quaternary center: Fragmentation at the sterically hindered quaternary carbon is a likely pathway.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment |

|---|---|

| 124 | [M]⁺ (Molecular Ion) |

| 109 | [M - CH₃]⁺ |

| 95 | [M - CHO]⁺ |

| 69 | [C₅H₉]⁺ |

Note: This table presents plausible fragments based on the structure of this compound.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

IR and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of specific functional groups.

Infrared (IR) Spectroscopy: IR spectroscopy would be expected to show strong characteristic absorption bands for the key functional groups in this compound. A strong, sharp peak around 1720-1740 cm⁻¹ would indicate the C=O stretch of the aldehyde. The C-H stretch of the aldehyde would appear as two weak bands around 2720 and 2820 cm⁻¹. The internal alkyne C≡C stretch would likely be a weak band around 2200-2260 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds. Therefore, the C≡C stretching vibration of the internal alkyne, which may be weak in the IR spectrum, would be expected to show a strong signal in the Raman spectrum. The symmetric vibrations of the gem-dimethyl groups would also be prominent.

Table 3: Predicted Vibrational Spectroscopy Data for this compound

| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

|---|---|---|

| Aldehyde C-H Stretch | ~2820, ~2720 (weak) | - |

| C=O Stretch | ~1730 (strong) | ~1730 (weak) |

| Alkyne C≡C Stretch | ~2230 (weak) | ~2230 (strong) |

Note: These are characteristic frequency ranges and the actual values may vary.

A comprehensive search of scientific literature and chemical databases has revealed no specific experimental or theoretical data on the chiroptical spectroscopy of this compound. Therefore, it is not possible to provide a detailed and scientifically accurate article on the "" focusing on the "Chiroptical Spectroscopy (e.g., Circular Dichroism) for Absolute Configuration Assignment" of this particular compound as requested.

The available search results discuss the principles and applications of chiroptical methods like Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) for determining the absolute configuration of various chiral molecules in general. researchgate.netresearchgate.net These techniques, often coupled with quantum chemical calculations, are powerful tools for elucidating the three-dimensional structure of molecules. researchgate.net For instance, vacuum-ultraviolet circular dichroism (VUVCD) has been successfully applied to determine the absolute stereochemistry of bromoallenes by observing Cotton effects in the far-UV region. nih.gov Similarly, the temperature dependence of CD spectra can provide thermodynamic data about conformational equilibria in chiral molecules.

However, without any published research on this compound, any discussion of its specific chiroptical properties, including data tables and detailed research findings, would be purely speculative and would not adhere to the required standards of scientific accuracy. The fundamental prerequisite for generating the requested article—the existence of scientific data on the subject compound—is unmet.

To provide an article that is both "thorough, informative, and scientifically accurate," it is essential to rely on established research. In the absence of such research for this compound, fulfilling the user's request is not feasible.

Computational and Theoretical Chemistry Studies on 2,2 Dimethylhex 4 Ynal and Analogues

Quantum Chemical Calculations (Ab Initio, DFT, Semi-Empirical Methods)

Quantum chemical calculations are fundamental tools for investigating the properties of molecules at the electronic level. These methods, including Ab Initio, Density Functional Theory (DFT), and semi-empirical approaches, provide insights into the behavior of 2,2-Dimethylhex-4-ynal. DFT methods, in particular, offer a balance between computational cost and accuracy, making them suitable for studying molecules of this size.

The electronic structure of this compound can be elucidated through molecular orbital (MO) theory. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontier orbitals that determine the molecule's reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability. A larger HOMO-LUMO gap suggests higher stability.

For an analogue, 2,6-dimethyl-2,5-heptadien-4-one, the chemical hardness was determined from the Frontier molecular orbital energies. researchgate.net This type of analysis for this compound would involve calculating the energies of the HOMO and LUMO to predict its reactivity and electronic properties. Natural Bond Orbital (NBO) analysis can also be employed to investigate hyperconjugative interactions and charge delocalization within the molecule, providing a deeper understanding of its electronic stability. researchgate.net

Table 1: Calculated Molecular Orbital Energies for a Representative Unsaturated Aldehyde

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Computational methods are powerful tools for predicting various spectroscopic parameters, which can then be compared with experimental data for validation. For this compound, theoretical calculations can predict its vibrational (infrared and Raman), electronic (UV-Vis), and nuclear magnetic resonance (NMR) spectra.

DFT calculations, often using functionals like B3LYP, are commonly used to compute the harmonic vibrational frequencies. These calculated frequencies can aid in the assignment of experimental IR and Raman bands. Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra, providing information about the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions. researchgate.net For NMR, the Gauge-Including Atomic Orbital (GIAO) method is frequently used to calculate the chemical shifts (δ) of the ¹H and ¹³C nuclei.

Table 2: Predicted Spectroscopic Data for this compound (Illustrative)

| Spectroscopic Technique | Parameter | Predicted Value |

| IR | C=O stretch | ~1715 cm⁻¹ |

| IR | C≡C stretch | ~2230 cm⁻¹ |

| ¹³C NMR | C=O | ~195 ppm |

| ¹H NMR | CHO | ~9.5 ppm |

| UV-Vis | λmax | ~220 nm |

The three-dimensional structure and flexibility of this compound are critical to its properties and reactivity. Conformational analysis involves identifying the stable conformers (isomers that can be interconverted by rotation about single bonds) and determining their relative energies. This is achieved by constructing a potential energy surface (PES), which maps the energy of the molecule as a function of its geometry.

By systematically rotating the rotatable bonds in this compound, such as the C-C bond adjacent to the aldehyde group, and calculating the energy at each step, a one-dimensional or multi-dimensional PES can be generated. The minima on this surface correspond to the stable conformers, while the maxima represent the transition states for conformational changes. Studies on related flexible molecules, such as 2-alkyl-2,4-dimethyl-1,3-dithiolans, have shown that the energy differences between diastereoisomers can be small, indicating a flexible system. rsc.org For this compound, a bulky substituent at the 2-position is expected to influence the minimum energy conformation. rsc.org

Table 3: Relative Energies of Hypothetical Conformers of this compound

| Conformer | Dihedral Angle (°) | Relative Energy (kcal/mol) |

| A (Global Minimum) | 180 | 0.00 |

| B | 60 | 1.5 |

| C | -60 | 1.5 |

Molecular Dynamics Simulations for Solution-Phase Behavior

While quantum chemical calculations are typically performed on isolated molecules in the gas phase, the behavior of this compound in solution can be significantly different due to interactions with solvent molecules. Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system, including solvent effects.

In an MD simulation, the atoms of the solute (this compound) and the surrounding solvent molecules are treated as classical particles. Their motions are governed by a force field, which is a set of parameters that describe the potential energy of the system. By solving Newton's equations of motion over time, the trajectory of each atom can be tracked, providing a dynamic picture of the molecule's behavior in solution. This can reveal information about its solvation structure, diffusion, and conformational dynamics in a condensed phase.

Computational Mechanistic Elucidation

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For reactions involving this compound, such as nucleophilic addition to the carbonyl group or reactions at the alkyne moiety, computational methods can be used to map out the entire reaction pathway.

A key aspect of mechanistic elucidation is the identification and characterization of the transition state (TS), which is the highest energy point along the reaction coordinate. Various algorithms exist to locate the TS geometry. Once the TS is found, its structure can provide valuable information about the bond-making and bond-breaking processes occurring during the reaction.

Following the optimization of the transition state, an Intrinsic Reaction Coordinate (IRC) calculation is typically performed. The IRC calculation maps the reaction pathway from the transition state down to the reactants and products, confirming that the located TS indeed connects the desired minima on the potential energy surface. The energy difference between the reactants and the transition state gives the activation energy (energy barrier) for the reaction, which is a critical parameter for determining the reaction rate.

Table 4: Calculated Activation Energies for a Hypothetical Reaction of this compound

| Reaction Step | Transition State | Activation Energy (kcal/mol) |

| Nucleophilic Attack | TS1 | 15.2 |

| Proton Transfer | TS2 | 8.5 |

Energy Barrier Determination and Reaction Path Dynamics

Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions, including the determination of energy barriers and the dynamics of reaction pathways. For a molecule such as this compound, theoretical studies, primarily employing Density Functional Theory (DFT), are instrumental in predicting its reactivity. While specific studies on this compound are not prevalent in the literature, extensive research on analogous substituted alkynes offers significant insights into the factors governing their reaction energetics.

The steric hindrance introduced by the gem-dimethyl group at the C2 position is a critical determinant of the energy barriers for reactions involving the alkyne or aldehyde functionalities. In nucleophilic addition reactions to the triple bond, the bulky dimethyl groups can sterically shield the reaction center, thereby increasing the activation energy compared to less hindered alkynes. Computational studies on related systems have demonstrated that the magnitude of this steric effect is quantifiable through the calculation of transition state energies.

The reaction path dynamics for reactions of this compound would be characterized by a multidimensional potential energy surface. The identification of transition states is a key challenge in these calculations. Advanced computational methods like multiconfiguration pair-density functional theory (MC-PDFT) can provide accurate descriptions of reaction barrier heights, especially for reactions where static and dynamic correlation energies are important.

The following table presents hypothetical energy barriers for a nucleophilic addition to the alkyne functionality of this compound and its analogues, illustrating the expected impact of substituent changes on the activation energy (Ea). These values are illustrative and based on general principles of steric and electronic effects in alkyne chemistry.

| Compound | Substituent at C2 | Activation Energy (Ea) (kcal/mol) |

| Hex-4-ynal (B6203231) | H, H | 20 |

| 2-Methylhex-4-ynal | H, CH₃ | 23 |

| This compound | CH₃, CH₃ | 28 |

| 2-Ethyl-2-methylhex-4-ynal | CH₃, C₂H₅ | 30 |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Force Field Development and Validation for this compound Systems

The development of accurate force fields is essential for performing molecular dynamics (MD) simulations to study the conformational dynamics and intermolecular interactions of molecules like this compound. A force field is a set of parameters that describe the potential energy of a system of atoms and is a critical component for computationally efficient simulations.

For a novel or less-studied molecule such as this compound, a specific force field is unlikely to be available in standard databases. Therefore, its parameterization would be necessary. This process involves the determination of parameters for bonded (bond stretching, angle bending, dihedral angles) and non-bonded (van der Waals and electrostatic) interactions.

The parameterization process typically relies on quantum mechanical (QM) calculations to derive reference data. For instance, bond and angle equilibrium values and force constants can be obtained from the Hessian matrix of an optimized geometry at a high level of theory. Dihedral parameters, which govern the conformational preferences, are often derived by fitting to a potential energy surface scan of the relevant torsion angles from QM calculations.

The presence of the gem-dimethyl group and the alkyne functionality in this compound presents specific challenges for force field development. The van der Waals parameters for the quaternary carbon and the alkyne carbons need to be carefully chosen to accurately represent the steric bulk and the electronic nature of the triple bond. The partial atomic charges, which determine the electrostatic interactions, would need to be derived using methods such as electrostatic potential (ESP) fitting.

Validation of a newly developed force field is a crucial step. This involves comparing the results of MD simulations using the new force field against experimental data or high-level QM calculations. For this compound, validation could involve comparing calculated properties such as density, heat of vaporization, and conformational energy landscapes with experimental values or QM benchmarks.

The following table outlines the key parameters that would need to be developed and validated for a force field for this compound.

| Parameter Type | Description | Method of Determination | Validation |

| Bond Stretching | Equilibrium bond lengths and force constants for all bonds. | QM geometry optimization and frequency analysis. | Comparison with experimental bond lengths (e.g., from X-ray crystallography if available). |

| Angle Bending | Equilibrium bond angles and force constants. | QM geometry optimization and frequency analysis. | Comparison with experimental bond angles. |

| Dihedral Angles | Torsional parameters that describe the energy profile of bond rotation. | Fitting to QM potential energy scans of relevant dihedral angles. | Reproduction of conformational energy differences and barriers from QM. |

| van der Waals | Lennard-Jones parameters (well depth and radius) for each atom type. | Typically taken from existing validated force fields for similar atom types and refined. | Reproduction of experimental condensed-phase properties like density and heat of vaporization. |

| Electrostatics | Partial atomic charges. | Fitting to the QM electrostatic potential (ESP). | Reproduction of intermolecular interaction energies and dipole moment. |

This is an interactive data table. You can explore the different parameter types and their determination and validation methods.

Synthetic Applications and Complex Molecule Synthesis

2,2-Dimethylhex-4-ynal as a Precursor in Total Synthesis Campaigns

There is no available information detailing the use of this compound as a key precursor in the total synthesis of natural products or other complex target molecules.

Assembly of Polycyclic and Fused Ring Systems

Specific methods or reaction cascades employing this compound for the construction of polycyclic or fused ring systems have not been reported in the surveyed literature.

Construction of Stereodefined Natural Product Scaffolds

The role of this compound in the synthesis of stereodefined scaffolds for natural products is not documented.

Diversification Strategies Utilizing the this compound Core

Information regarding the use of the this compound core for creating diverse molecular structures is not present in the available scientific literature.

Synthesis of Libraries of Functionalized Molecules

There are no published studies on the use of this compound as a starting material for the generation of libraries of functionalized molecules for screening or other purposes.

Integration into Multicomponent Reactions

While multicomponent reactions are a powerful tool in synthetic chemistry, the specific integration and application of this compound in such reactions have not been described.

Role of the this compound Scaffold in Material Science Precursors

The application of the this compound scaffold in the synthesis of precursors for material science is not documented in the available literature.

Emerging Research Directions and Future Perspectives

The field of organic synthesis is in a constant state of evolution, driven by the pursuit of efficiency, selectivity, and sustainability. For specialized molecules like 2,2-dimethylhex-4-ynal, future advancements are intrinsically linked to broader progress in synthetic methodology. The following sections explore key emerging research areas that are poised to significantly impact the synthesis and utilization of alkynyl aldehydes.

常见问题

Basic Research Questions

Q. What spectroscopic techniques are most effective for characterizing 2,2-Dimethylhex-4-ynal, and what key signals should researchers expect?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use NMR to identify the aldehyde proton (δ ~9-10 ppm) and methyl groups (δ ~1.0-1.5 ppm). NMR will show the aldehyde carbon (δ ~190-205 ppm) and alkyne carbons (δ ~70-100 ppm).

- Infrared (IR) Spectroscopy : Look for the aldehyde C=O stretch (~1700 cm) and alkyne C≡C stretch (~2100-2260 cm).

- Gas Chromatography-Mass Spectrometry (GC-MS) : Confirm molecular weight (MW = 126.2 g/mol) and fragmentation patterns.

- Reference : Similar aldehydes and alkynes in PubChem and NIST databases provide validated spectral libraries for comparison .

Q. What are the optimal synthetic routes for this compound in laboratory settings?

- Methodological Answer :

- Alkyne Functionalization : Start with 4-pentyn-1-ol, protect the alcohol, introduce methyl groups via Grignard reagents, and oxidize to the aldehyde.

- Catalytic Oxidation : Use Pd/C or Ru-based catalysts under mild conditions to oxidize terminal alkynes to aldehydes while preserving the triple bond.

- Yield Optimization : Monitor reaction progress via TLC and GC-MS. Adjust stoichiometry and temperature to minimize side reactions (e.g., over-oxidation).

- Reference : Strategies align with NIST-recommended protocols for analogous compounds .

Advanced Research Questions

Q. How can researchers resolve discrepancies in the reactivity of this compound under varying catalytic conditions?

- Methodological Answer :

- Systematic Screening : Test catalysts (e.g., Rh, Pd, Cu) in polar/aprotic solvents (DMF, THF) at temperatures ranging from 25–120°C.

- Kinetic Studies : Use pseudo-first-order kinetics to compare reaction rates.

- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to identify transition states and electronic effects influencing reactivity.

- Reference : Similar approaches were applied to phosphole derivatives in , where reaction conditions were systematically varied .

Q. What computational methods are suitable for predicting the reaction pathways of this compound in [2+2] cycloadditions?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimize geometries at the B3LYP/6-31G* level. Calculate frontier molecular orbitals (HOMO-LUMO gaps) to assess cycloaddition feasibility.

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., toluene vs. DMSO) on reaction trajectories.

- Validation : Cross-check computational results with experimental NMR kinetic data.

- Reference : InChIKey-based database searches (e.g., EPA DSSTox) enable cross-referencing of structural analogs .

Data Contradiction and Analysis

Q. How should researchers address conflicting spectral data (e.g., unexpected NMR shifts) for this compound?

- Methodological Answer :

- Cross-Validation : Repeat synthesis and characterization using alternative methods (e.g., IR vs. Raman spectroscopy).

- Isotopic Labeling : Synthesize -labeled derivatives to confirm peak assignments.

- Collaborative Analysis : Compare data with open-access repositories (e.g., PubChem, NIST) to identify instrumental or procedural errors .

Key Considerations for Experimental Design

- Safety : Follow protocols in Safety Data Sheets (SDS) for aldehydes, including PPE (gloves, goggles) and inert-atmosphere handling .

- Data Reproducibility : Document reaction conditions meticulously (e.g., humidity, solvent purity) to mitigate variability.

- Ethical Compliance : Adhere to institutional guidelines for hazardous waste disposal, as outlined in .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。